2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate
Description
This compound is a purine-derived phosphate ester characterized by a 2-imino-6-oxo substitution on the purine ring and an ethyl-linked phosphate group.
Properties
Molecular Formula |
C8H12N5O6P |
|---|---|
Molecular Weight |
305.18 g/mol |
IUPAC Name |
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3,5H,1-2,4H2,(H2,9,12,14)(H2,15,16,17) |
InChI Key |
ZENRXXIZJDTMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1COCCOP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate typically involves the reaction of a purine derivative with a phosphate group. One common method includes the use of 2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate as a starting material . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity, which is crucial for its applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized purine derivative, while substitution reactions may result in various substituted purine compounds.
Scientific Research Applications
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with DNA replication, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
The table below highlights structural differences between the target compound and selected analogs:
Physicochemical Properties
- Solubility: The target compound’s imino group increases polarity compared to methylthio (2-MeS-ADP) or alkylated derivatives (e.g., ’s C18-chain compound, logP 3.60), suggesting higher aqueous solubility .
- Stability: The imino group may confer susceptibility to hydrolysis under acidic conditions, unlike 2-MeS-ADP’s methylthio group, which resists enzymatic degradation .
Biological Activity
2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a purine base linked to a methoxyethyl phosphate group. Its molecular formula is , and it has a molecular weight of approximately 300.25 g/mol. The presence of the purine moiety suggests potential interactions with nucleic acids and enzymes involved in cellular processes.
The biological activity of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate can be attributed to several mechanisms:
- Inhibition of Viral Replication : Similar compounds have demonstrated efficacy against various viruses by inhibiting viral DNA polymerases, which are essential for viral replication.
- Antitumor Activity : The compound may interfere with cellular signaling pathways involved in tumor growth and proliferation.
- Modulation of Immune Response : It may influence immune responses, potentially enhancing the body's ability to fight infections or tumors.
Antiviral Activity
A study indicated that related purine derivatives exhibit significant antiviral properties against herpes simplex virus (HSV) and varicella-zoster virus (VZV). These compounds were found to inhibit viral replication by targeting viral DNA synthesis pathways, suggesting that 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate may have similar effects .
Anticancer Properties
Research has shown that purine analogs can induce apoptosis in cancer cells. For instance, a derivative of this compound was tested for its ability to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating promising anticancer activity .
Case Studies
- Case Study 1 : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
- Case Study 2 : Animal models treated with related compounds showed reduced tumor growth rates compared to control groups, supporting the potential use of these compounds in therapeutic applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
